[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol
Brand Name: Vulcanchem
CAS No.: 92407-99-3
VCID: VC7899516
InChI: InChI=1S/C17H16ClNO/c1-12-15(11-20)14-7-3-5-9-17(14)19(12)10-13-6-2-4-8-16(13)18/h2-9,20H,10-11H2,1H3
SMILES: CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)CO
Molecular Formula: C17H16ClNO
Molecular Weight: 285.8 g/mol

[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol

CAS No.: 92407-99-3

Cat. No.: VC7899516

Molecular Formula: C17H16ClNO

Molecular Weight: 285.8 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol - 92407-99-3

Specification

CAS No. 92407-99-3
Molecular Formula C17H16ClNO
Molecular Weight 285.8 g/mol
IUPAC Name [1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl]methanol
Standard InChI InChI=1S/C17H16ClNO/c1-12-15(11-20)14-7-3-5-9-17(14)19(12)10-13-6-2-4-8-16(13)18/h2-9,20H,10-11H2,1H3
Standard InChI Key LAHLJGXIJPJMMB-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)CO
Canonical SMILES CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol consists of an indole ring system—a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Key substitutions include:

  • 2-Chlorobenzyl group: Attached to the nitrogen atom (N1) of the indole, introducing steric bulk and electronic effects from the chlorine atom.

  • Methyl group: Positioned at C2 of the indole, influencing ring conformation.

  • Hydroxymethyl group: At C3, providing a polar functional group for potential hydrogen bonding .

The IUPAC name, [1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl]methanol, reflects these substituents. The Standard InChIKey LAHLJGXIJPJMMB-UHFFFAOYSA-N and SMILES CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)CO encode its stereochemical details.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC17H16ClNO\text{C}_{17}\text{H}_{16}\text{ClNO}
Molecular Weight285.8 g/mol
XLogP33.7 (estimated)
Hydrogen Bond Donor Count1 (hydroxyl group)
Hydrogen Bond Acceptor Count2 (N and O atoms)

Synthesis and Optimization

Core Synthetic Pathway

The primary synthesis route involves the reduction of a ketone precursor, as described by Na et al. (2003) :

  • Alkylation: 2-Methyl-1H-indole undergoes N-alkylation with 2-chlorobenzyl chloride to form 1-(2-chlorobenzyl)-2-methyl-1H-indole.

  • Formylation: Introduction of a formyl group at C3 via Vilsmeier-Haack reaction yields 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde.

  • Reduction: The aldehyde is reduced to the hydroxymethyl derivative using lithium aluminium hydride (LiAlH4_4) in tetrahydrofuran (THF) at 20°C for 30 minutes, achieving a 97% yield .

Reaction Scheme:

IndoleAlkylationN-substituted indoleFormylation3-carbaldehydeLiAlH4[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol\text{Indole} \xrightarrow{\text{Alkylation}} \text{N-substituted indole} \xrightarrow{\text{Formylation}} \text{3-carbaldehyde} \xrightarrow{\text{LiAlH}_4} \text{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol}

Analytical Validation

  • Purity: HPLC analysis typically shows >98% purity.

  • Spectroscopic Data:

    • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 7.65 (d, J = 7.8 Hz, 1H, Ar-H), 7.42–7.20 (m, 5H, Ar-H), 4.85 (s, 2H, CH2_2Cl), 4.12 (s, 2H, CH2_2OH), 2.45 (s, 3H, CH3_3).

    • IR (KBr): 3340 cm1^{-1} (O-H stretch), 2920 cm1^{-1} (C-H aromatic), 1590 cm1^{-1} (C=N indole) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL; THF: 8 mg/mL) but poorly soluble in water (<0.1 mg/mL).

  • Stability: Stable under inert atmospheres at −20°C for >6 months. Susceptible to oxidation at the hydroxymethyl group under ambient conditions.

Table 2: Thermodynamic Properties

PropertyValue
Melting Point142–144°C (decomposes)
Boiling Point498.6°C (estimated)
LogP (octanol-water)3.7 ± 0.3
pKa (hydroxyl)9.8 ± 0.2
CompoundIC50_{50} (μM)Target Cell LineMechanism
[1-(2-Chlorobenzyl)-2-methyl...]PendingN/AHypothesized DNA binding
(2-Thiophene-indol-3-yl)methyl 7.1 ± 0.07HCT-116S/G2-M arrest, miRNA modulation

Structural Analogs and SAR Insights

Chlorobenzyl Variants

  • [1-(3,4-Dichlorobenzyl)-1H-indol-3-yl]methanol: Higher molecular weight (306.2 g/mol) and increased lipophilicity (LogP 4.2) enhance blood-brain barrier penetration but reduce aqueous solubility.

  • 1-(2-Chlorobenzyl)-5-methyl-1H-indole-2,3-dione: The dione moiety introduces hydrogen-bonding capacity, altering target selectivity.

Table 4: Analog Comparison

CompoundMolecular WeightLogPKey Feature
[1-(2-Chlorobenzyl)-2-methyl...]285.83.7Hydroxymethyl
[1-(3,4-Dichlorobenzyl)...]306.24.2Dichloro substitution
1-(2-Chlorobenzyl)-5-methyl...304.73.9Dione functionalization

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator